3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-Difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a fluorinated organic compound characterized by its unique chemical structure, which includes a benzamide core with difluoro substitution on the benzene ring and a piperidine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating agents. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can be utilized as a probe to study biological processes. Its interaction with various biomolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of certain enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The piperidine and pyridine moieties contribute to its overall activity by interacting with the active sites of target molecules.
Comparison with Similar Compounds
3,4-Difluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
3,4-Difluoro-N-((1-(pyridin-2-yl)piperidin-3-yl)methyl)benzamide
Uniqueness: 3,4-Difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide stands out due to its specific substitution pattern and the presence of the pyridin-2-yl group, which can influence its biological activity and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Biological Activity
3,4-Difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a fluorinated organic compound notable for its complex structure and potential biological applications. The compound features a benzamide core with difluoro substitution and a piperidine ring linked to a pyridine moiety, which enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzamide core
- Difluoro substitutions at the 3 and 4 positions
- A piperidine ring connected to a pyridine moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating critical biological pathways. The piperidine and pyridine groups contribute to the overall activity by facilitating interactions at the active sites of target molecules.
Antiparasitic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiparasitic properties. For example, research on related scaffolds has shown efficacy against malaria parasites by targeting the PfATP4 protein, which is crucial for parasite survival. These findings suggest that modifications in the molecular structure can enhance both solubility and metabolic stability while maintaining antiparasitic activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The difluorobenzamide structure allows it to act on specific enzymes involved in disease pathways. For instance, studies indicate that similar compounds can inhibit RET kinases, which are implicated in cancer progression . The inhibition of these enzymes could lead to reduced cell proliferation in cancerous tissues.
Case Studies and Data Tables
Several studies have focused on optimizing the pharmacological properties of compounds related to this compound. Below is a summary table showcasing the biological activities and characteristics of various analogs:
Compound Name | Activity Type | IC50 (µM) | Solubility (µM) | Remarks |
---|---|---|---|---|
Compound A | RET Kinase Inhibitor | 0.19 | 5 | High potency against RET |
Compound B | Antimalarial | 0.038 | 31 | Effective against PfATP4 |
Compound C | Antiparasitic | 0.177 | 90 | Moderate activity |
Properties
IUPAC Name |
3,4-difluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFJBRYPOSAZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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